molecular formula C16H34 B124825 Hexadecane-1,2-13C2 CAS No. 158563-27-0

Hexadecane-1,2-13C2

Cat. No.: B124825
CAS No.: 158563-27-0
M. Wt: 228.43 g/mol
InChI Key: DCAYPVUWAIABOU-ZKDXJZICSA-N
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Description

Hexadecane-1,2-13C2 is an organic compound with the molecular formula C16H34. It is a labeled version of hexadecane, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is a colorless liquid with low volatility and low solubility in water . It is primarily used in isotope tracing experiments in chemical research due to its unique labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecane-1,2-13C2 can be synthesized by introducing carbon-13 isotopes into a hexadecane precursor compound. The precursor compound is first synthesized, and then the carbon-13 isotope is introduced at the number 1 and number 2 carbon atom positions .

Industrial Production Methods: The industrial production of this compound involves the use of stable isotope labeling techniques. The process typically includes the synthesis of a hexadecane precursor followed by the incorporation of carbon-13 isotopes through chemical reactions .

Chemical Reactions Analysis

Types of Reactions: Hexadecane-1,2-13C2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexadecane-1,2-13C2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Hexadecane-1,2-13C2 involves its use as a tracer in various chemical and biological processes. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within a system. This helps in understanding the molecular targets and pathways involved in different reactions .

Comparison with Similar Compounds

Hexadecane-1,2-13C2 is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its specific application in isotope tracing, making it a valuable tool in scientific research .

Properties

IUPAC Name

(1,2-13C2)hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYPVUWAIABOU-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583859
Record name (1,2-~13~C_2_)Hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158563-27-0
Record name (1,2-~13~C_2_)Hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158563-27-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why are isotopically labeled compounds like hexadecane-1,2-¹³C₂ used in petroleum research?

A1: Petroleum is a complex mixture of hydrocarbons. Isotopically labeled compounds, like hexadecane-1,2-¹³C₂, can be introduced into this mixture and tracked. This allows researchers to study the decomposition kinetics and mechanisms of specific hydrocarbons within the complex matrix of crude oil []. By analyzing the isotopic distribution of the labeled compound over time and under various conditions, researchers can gain insights into reaction pathways, thermal stability, and other crucial properties.

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